molecular formula C6H8N2O2 B091893 Methyl 1-methyl-1H-imidazole-4-carboxylate CAS No. 17289-19-9

Methyl 1-methyl-1H-imidazole-4-carboxylate

Cat. No. B091893
CAS RN: 17289-19-9
M. Wt: 140.14 g/mol
InChI Key: KZPZTVKOJSKVBV-UHFFFAOYSA-N
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Description

Methyl 1-methyl-1H-imidazole-4-carboxylate is a chemical compound related to the imidazole family, which is a class of heterocyclic aromatic organic compounds. Imidazole derivatives are known for their applications in various fields, including medicinal chemistry, as they often exhibit biological activity and can serve as building blocks for pharmaceuticals.

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. For instance, the synthesis of 1,3-dimethylimidazolium-2-carboxylate, a related compound, involves N-alkylation and C-carboxylation of 1-methylimidazole with dimethyl carbonate, resulting in good yield . Another example is the synthesis of triorganotin(IV) 1-methyl-1H-imidazole-4-carboxylates, which are prepared by reacting 1-methyl-1H-imidazole-4-carboxylic acid with organotin hydroxides . Additionally, regioselective synthesis methods have been developed for 1-methyl-1H-imidazoles, such as the Pd-catalyzed direct C-5 arylation with aryl bromides .

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be determined using techniques like single-crystal X-ray diffraction analysis. For example, the crystal structure of 1,3-dimethylimidazolium-2-carboxylate exhibits pi-stacked rings and two-dimensional sheets constructed by hydrogen bonds . Similarly, the molecular structure of triorganotin(IV) 1-methyl-1H-imidazole-4-carboxylates has been elucidated, revealing the coordination environment around the tin atom .

Chemical Reactions Analysis

Imidazole derivatives can participate in various chemical reactions. They can form metal-organic frameworks with lanthanide ions, which exhibit luminescence and can act as sensors for benzaldehyde-based derivatives . They can also react with ruthenium(III) chloride to form azoimidazole complexes with distinct isomeric structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. For instance, the luminescent properties of lanthanide metal-organic frameworks based on dimethylphenyl imidazole dicarboxylate make them suitable for sensing applications . The fungicidal activity of triorganotin(IV) 1-methyl-1H-imidazole-4-carboxylates demonstrates the biological relevance of these compounds . Moreover, the cytotoxic properties of certain 1-methyl-1H-imidazoles against human tumor cell lines highlight their potential in medicinal chemistry .

Scientific Research Applications

  • Synthesis of Antitubercular Agents : It is used in the synthesis of certain antitubercular agents, as seen in the study of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, which was a side product in the synthesis of an antitubercular agent (Richter et al., 2023).

  • Pharmaceutical Synthesis : In the synthesis of pharmaceuticals, particularly in creating imidazole derivatives with potential therapeutic applications. For example, the hydrolysis of ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxyl­ate leads to products that form a three-dimensional network through hydrogen bonding, which could have implications in pharmaceutical formulations (Wu, Liu, & Ng, 2005).

  • Building Blocks for Enzyme Model Compounds : It serves as a building block for synthesizing active-site model compounds of cytochrome c oxidase (CcO), important in understanding proton transfer processes in CcO (Collman et al., 2000).

  • Fungicidal Activity : In agriculture, certain triorganotin carboxylates of 1-methyl-1H-imidazole-4-carboxylic acid exhibit good and broad-spectrum fungicidal activities, indicating its potential use in pest control (Mao et al., 2015).

  • Cytotoxic Properties for Cancer Research : Some derivatives, like 4,5-diaryl-1-methyl-1H-imidazoles, have shown high cytotoxicity against human tumor cell lines, making them relevant in cancer research (Bellina et al., 2008).

  • β-Glucuronidase Inhibitory Activity : It has applications in the synthesis of compounds with β-glucuronidase inhibitory activity, relevant in drug discovery for various diseases (Salar et al., 2017).

  • Angiotensin II Receptor Antagonists : Imidazole-5-carboxylic acids and derivatives, which include Methyl 1-methyl-1H-imidazole-4-carboxylate, are investigated for their potential as angiotensin II receptor antagonists, a key target in hypertension treatment (Yanagisawa et al., 1996).

  • Fuel Cell Electrolytes : It is used in additives for polybenzimidazole membranes equilibrated with phosphoric acid in fuel cells, indicating its role in energy technology (Schechter & Savinell, 2002).

  • Catalysis in Organic Synthesis : The compound is utilized in "catch and release" methodologies for the synthesis of imidazole-4-carboxylates, indicating its role in facilitating organic synthesis reactions (De Luca, Giacomelli, & Porcheddu, 2005).

  • Antifungal and Antimicrobial Agents : It serves as a core structure for synthesizing imidazole derivatives with potent antimycotic properties, highlighting its role in developing new antimicrobial agents (Heeres & Van Cutsem, 1981).

Safety And Hazards

“Methyl 1-methyl-1H-imidazole-4-carboxylate” is classified as a hazardous substance. It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Imidazole compounds, including “Methyl 1-methyl-1H-imidazole-4-carboxylate”, have a broad range of chemical and biological properties, making them important synthons in the development of new drugs . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, they have a promising future in the field of drug development.

properties

IUPAC Name

methyl 1-methylimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-8-3-5(7-4-8)6(9)10-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZPZTVKOJSKVBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378509
Record name METHYL 1-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-methyl-1H-imidazole-4-carboxylate

CAS RN

17289-19-9
Record name Methyl 1-methyl-1H-imidazole-4-carboxylate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name METHYL 1-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 1-methyl-1H-imidazole-4-carboxylate
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Synthesis routes and methods

Procedure details

19.0 g of manganese dioxide was added to a stirred solution of 4.7 g of 38D in ethanol-free, chloroform and the mixture was stirred overnight at room temperature. The mixture was heated at reflux for 1 hour, cooled, 9.5 g of manganese dioxide was added; the mixture was stirred at room temperature for 2 hours and at reflux for 30 minutes. The mixture was cooled and filtered and the filtrate was stripped of solvent to give methyl 1-methylimidazole-4-carboxylate (38E), as a yellow solid, m.p.: 72.5°-81° C.
Name
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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solvent
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0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
19 g
Type
catalyst
Reaction Step One
Quantity
9.5 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Barranco Campos - 2019 - bora.uib.no
… Methyl 1-methyl-1H-imidazole-4-carboxylate was dried overnight, dissolved in dry THF and cooled down to -78º C. Cyclobutanone was added to the reaction mixture. N-BuLi was …
Number of citations: 0 bora.uib.no
R Storli - 2019 - bora.uib.no
… Methyl 1-methyl-1H-imidazole-4carboxylate also was attempted to be lithiated, but with no … imidazole to direct the lithium, methyl 1methyl-1H-imidazole-4-carboxylate (16) was attempted …
Number of citations: 0 bora.uib.no
P Nino, M Caba, N Aguilar, E Terricabras, F Albericio… - 2016 - nopr.niscpr.res.in
… To a solution of methyl 1-methyl-1H-imidazole-4carboxylate (14.3 mmol, 2 g) in CCl4 (40 mL), NBS (15.3 mmol, 2.72 g) and AIBN (0.715 mmol, 117 mg) were added. The reaction …
Number of citations: 8 nopr.niscpr.res.in
AI Muschko - 2023 - archiv.ub.uni-heidelberg.de
The overexpression of Fibroblast Growth Factor 2 (FGF2) is a well-known phenotype in a number of different cancer types. It acts as a very potent pro-angiogenic mitogen promoting …
Number of citations: 0 archiv.ub.uni-heidelberg.de

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